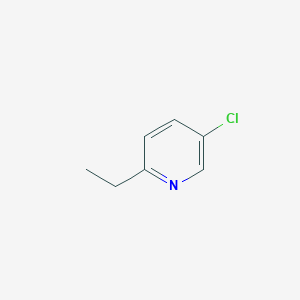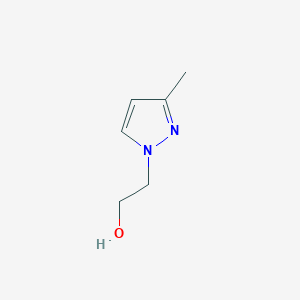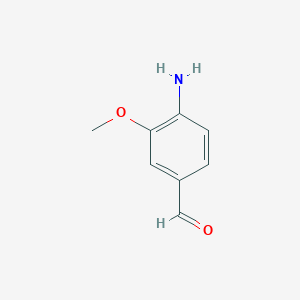![molecular formula C10H12N4 B1612138 N-メチル-N-[3-(1H-1,2,4-トリアゾール-1-イル)ベンジル]アミン CAS No. 879896-43-2](/img/structure/B1612138.png)
N-メチル-N-[3-(1H-1,2,4-トリアゾール-1-イル)ベンジル]アミン
概要
説明
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine is a compound that features a triazole ring attached to a benzylamine structure
科学的研究の応用
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine has a wide range of applications in scientific research:
作用機序
Target of Action
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine, also known as Benzenemethanamine,N-methyl-3-(1H-1,2,4-triazol-1-yl)-, is a compound with potential applications in various fields such as medicinal chemistry and agrochemicals . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. For instance, it has been found to stabilize Cu+ ions in the reaction environment, enhancing its catalytic effect in the azide-acetylene cycloaddition . This stabilization of Cu+ ions is crucial as it keeps the ions accessible for chemical reactions .
Biochemical Pathways
The compound affects various biochemical pathways. In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds . These compounds can then interact with various biochemical pathways, leading to their therapeutic effects. For example, antifungal agents can disrupt the cell wall synthesis of fungi, while anticancer agents can interfere with cell division and growth .
Pharmacokinetics
An adme analysis of similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant . This suggests that N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine may also have suitable ADME properties, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action depends on the specific pharmaceutical compounds that are synthesized using it as a starting material. For instance, when used to synthesize antifungal agents, the result can be the disruption of fungal cell wall synthesis, leading to the death of the fungi . When used to synthesize anticancer agents, the result can be the inhibition of cell division and growth, leading to the death of cancer cells .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound has shown promising results with respect to the stabilization of both Cu+ and Cu2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions . This suggests that the compound can be effective in a variety of environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine typically involves the reaction of N-methylbenzylamine with 1H-1,2,4-triazole under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzaldehyde], while reduction could produce N-methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine derivatives with different substituents.
類似化合物との比較
Similar Compounds
Tris(benzyltriazolylmethyl)amine (TBTA): Another triazole-based ligand known for its ability to stabilize copper(I) ions and enhance catalytic activity in click chemistry.
Uniqueness
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine is unique due to its specific structural features that allow it to form stable complexes with metal ions while maintaining high reactivity. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
N-methyl-1-[3-(1,2,4-triazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-11-6-9-3-2-4-10(5-9)14-8-12-7-13-14/h2-5,7-8,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGQTEDUTKNYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594503 | |
| Record name | N-Methyl-1-[3-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-43-2 | |
| Record name | N-Methyl-1-[3-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione](/img/structure/B1612069.png)




![2-[4-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1612075.png)
![3-[4-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1612077.png)

